molecular formula C11H17NO B1266589 4-Amino-5-phenylpentan-1-ol CAS No. 82590-43-0

4-Amino-5-phenylpentan-1-ol

Cat. No.: B1266589
CAS No.: 82590-43-0
M. Wt: 179.26 g/mol
InChI Key: ZUINCJZTERKRFJ-UHFFFAOYSA-N
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Description

4-Amino-5-phenylpentan-1-ol is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane chain, which also bears a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-phenylpentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetic acid and 1,5-dibromopentane.

    Formation of Intermediate: The phenylacetic acid is first converted to its corresponding ester, which then undergoes a nucleophilic substitution reaction with 1,5-dibromopentane to form an intermediate compound.

    Reduction and Amination: The intermediate is then subjected to reduction, typically using a reducing agent like lithium aluminum hydride (LiAlH4), to form the alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-phenylpentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines .

Scientific Research Applications

4-Amino-5-phenylpentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-phenylpentan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-phenylpentan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a pentane chain with a phenyl substituent. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-amino-5-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-11(7-4-8-13)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUINCJZTERKRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82590-43-0
Record name Benzenepentanol, delta-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082590430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC304581
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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